1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5/c1-5-21(6-2)16-14-10-20-22(17(14)19-11-18-16)15-9-12(3)7-8-13(15)4/h7-11H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRBQNYQTUJBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Pyrazole Derivatives
A widely adopted method involves the cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives with formamide or its analogs. For example, heating 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile with formamide at 180°C for 6 hours yields the corresponding pyrazolo[3,4-d]pyrimidin-4(3H)-one intermediate. This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to introduce a reactive chlorine atom at position 4, producing 4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.
Substitution at Position 4: Installing the N,N-Diethylamine Group
The final critical step involves replacing the chlorine atom at position 4 with N,N-diethylamine. This is accomplished via nucleophilic aromatic substitution (SNAr):
Conventional Thermal Substitution
Heating 4-chloro-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine with excess diethylamine in ethanol under reflux for 12–18 hours affords the target compound. While straightforward, this method requires careful control of stoichiometry to minimize byproducts, yielding ~65–70%.
Microwave-Assisted Synthesis
Modern optimization employs microwave irradiation (150°C, 30 min) in dimethylacetamide (DMAc), reducing reaction time to 1 hour while maintaining comparable yields (68–72%). This approach enhances reproducibility and scalability.
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for the dominant preparation methods:
| Method | Reaction Time | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Thermal SNAr | 18 h | 65–70 | ≥95% | Simplicity |
| Microwave SNAr | 1 h | 68–72 | ≥97% | Rapid kinetics |
| One-Pot Cyclization | 8 h | 75 | ≥93% | Fewer intermediates |
Characterization and Analytical Validation
Successful synthesis requires rigorous analytical confirmation:
- ¹H NMR (CDCl₃): Distinct signals at δ 1.23 (t, J = 7.1 Hz, 6H, NCH₂CH₃), 2.34 (s, 6H, Ar-CH₃), 3.52 (q, J = 7.1 Hz, 4H, NCH₂), 7.21–7.45 (m, 3H, Ar-H), 8.60 (s, 1H, H-3).
- Mass Spectrometry : ESI-MS m/z 296.2 [M+H]⁺, aligning with the molecular formula C₁₇H₂₁N₅.
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing formation of [2,3-d]pyrimidine isomers is mitigated by using excess formamide (3 eq.) and slow heating rates (2°C/min).
Purification Difficulties
Column chromatography (silica gel, ethyl acetate/hexane 1:3) effectively removes unreacted diethylamine and chlorinated byproducts.
Applications and Derivative Synthesis
While beyond the scope of preparation, the compound’s utility in kinase inhibition (e.g., HER2) underscores the importance of its synthetic accessibility. Derivatives featuring modified amine groups (e.g., morpholino, piperazinyl) are synthesized analogously, demonstrating the versatility of the core methodology.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines as anticancer agents. The compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial in cancer cell signaling. In vitro studies demonstrated that it effectively reduced tumor cell viability and induced apoptosis in various cancer cell lines, including breast cancer (MCF-7) models .
| Compound | IC50 (µM) | Target |
|---|---|---|
| 1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 0.3 - 24 | EGFR/VGFR2 |
Antiviral Potential
The compound has also been investigated for its antiviral properties. It has shown efficacy against certain viral infections by targeting viral replication mechanisms.
- Case Study : In a recent study, derivatives of pyrazolo[3,4-d]pyrimidines were tested against influenza virus strains. Results indicated significant inhibition of viral replication at low concentrations .
Antiparasitic Effects
Research indicates that this compound may possess antiparasitic activity, particularly against protozoan parasites.
- Biological Activity : Compounds within the pyrazolo[3,4-d]pyrimidine class have been reported to exhibit activity against parasites such as Trypanosoma and Leishmania species. The mechanism often involves interference with nucleotide synthesis pathways essential for parasite survival .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Variations in the synthesis route can yield derivatives with enhanced biological activity.
Synthetic Route Overview:
- Starting Materials : Use of substituted phenyl hydrazines and pyrimidine derivatives.
- Key Reactions : Include hydrazinolysis followed by condensation reactions with aldehydes or ketones.
- Characterization : Compounds are characterized using NMR, mass spectrometry, and crystallography to confirm structure and purity .
Wirkmechanismus
The mechanism of action of 1-(2,5-dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations:
- Substituent Bulk : The target compound’s diethyl group (C₄H₁₀N) balances lipophilicity and steric effects compared to bulkier groups like diphenylmethyl (MW 405.5) .
- Positional Effects : Substitution at the 3-position (e.g., 3-(2,5-dimethylbenzyl) in ) often enhances selectivity for specific kinases, while 1-position substituents modulate steric interactions .
Kinase Inhibition
- PP2 () : Inhibits Src family kinases (SFKs) by binding to the ATP-binding cleft (IC₅₀ ~10 μM). The 4-chlorophenyl group enhances hydrophobic interactions .
- CDPK1 Inhibitors () : 1-tert-butyl-3-(2,5-dimethylbenzyl) derivatives show >100-fold selectivity for protozoan CDPK1 over human kinases (e.g., ABL, SRC) .
- Target Compound : While untested, its diethylamine group may reduce ATP-binding affinity compared to PP2 but improve solubility over bulkier analogs.
Antiparasitic Activity
Biologische Aktivität
1-(2,5-Dimethylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H20N4
- Molecular Weight : 256.35 g/mol
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit multiple mechanisms of action. Key findings include:
- Inhibition of Kinases : Many derivatives have shown inhibitory effects on various kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), crucial in cancer progression and angiogenesis. For instance, one study reported IC50 values for related compounds ranging from 0.3 to 24 µM against these targets .
- Induction of Apoptosis : Compounds have been observed to induce apoptosis in cancer cell lines by disrupting cell cycle progression and promoting DNA fragmentation. In MCF-7 breast cancer cells, a derivative demonstrated significant inhibition of tumor growth and enhanced apoptosis rates .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits cell proliferation and induces apoptosis in various cancer cell lines. |
| Antiparasitic | Exhibits activity against certain parasitic infections, though specific data is limited. |
| Antifungal | Shows potential antifungal properties; further studies are needed to quantify efficacy. |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a related pyrazolo[3,4-d]pyrimidine compound in vitro against several cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast), HCT116 (colon), and A549 (lung).
- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell lines. The mechanism involved the inhibition of EGFR signaling pathways, leading to reduced cell viability and increased apoptosis rates.
Case Study 2: Kinase Inhibition
In another research effort focusing on kinase inhibition:
- Targeted Kinases : EGFR and VEGFR were assessed for their susceptibility to the compound.
- Results : The compound showed selective inhibition with a notable preference for EGFR over VEGFR, suggesting potential for targeted cancer therapies.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Multitarget Potential : Many derivatives demonstrate multitarget inhibitory profiles that could be beneficial for treating complex diseases like cancer.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly affect biological activity and selectivity towards specific targets .
Q & A
Q. Basic
- 1H/13C NMR : Confirms substituent positions (e.g., diethylamine protons at δ 1.2–1.4 ppm and N-CH2 groups at δ 3.5–3.7 ppm). Aromatic protons from the 2,5-dimethylphenyl group appear as two singlets (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Identifies NH stretches (3200–3300 cm⁻¹, if present) and pyrimidine ring vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 351.18 for C₁₉H₂₅N₅) .
How can researchers assess the compound’s preliminary biological activity?
Q. Basic
- In vitro kinase inhibition assays : Use ADP-Glo™ kinase assays to measure IC₅₀ values against targets like JAK2 or EGFR. Dose-response curves (0.1–100 µM) identify potency thresholds .
- Cell viability assays : Test in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing results to control compounds like imatinib .
What strategies are used to resolve contradictions in biological activity data across studies?
Q. Advanced
- Orthogonal assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if discrepancies arise between enzymatic and cellular assays .
- Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variable in vivo/in vitro results .
- Structural validation : Re-examine NMR and X-ray crystallography data to ensure batch-to-batch consistency in stereochemistry .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Q. Advanced
- Substituent modulation : Replace the diethylamine group with bulkier tert-butyl or cyclohexyl groups to enhance steric hindrance and reduce off-target binding .
- Electron-withdrawing groups : Introduce fluorine at the phenyl ring para position to improve binding affinity (ΔG ≤ -9 kcal/mol via docking) .
- Pharmacophore mapping : Use Schrödinger’s Phase to align analogs and identify critical hydrogen-bonding motifs (e.g., pyrimidine N1 interaction with kinase hinge region) .
What computational methods predict the compound’s binding modes and pharmacokinetic properties?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets; validate with MD simulations (GROMACS) to assess stability over 100 ns .
- DFT calculations (Gaussian 16) : Calculate HOMO-LUMO gaps to evaluate electron density distribution and reactive sites .
- ADMET prediction (SwissADME) : Forecast logP (≈3.2), CYP2D6 inhibition risk, and blood-brain barrier permeability .
How can target engagement be confirmed in cellular models?
Q. Advanced
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm ≥ 2°C indicates binding) .
- Western blotting : Measure downstream phosphorylation (e.g., STAT3 for JAK2 inhibition) at IC₅₀ concentrations .
- CRISPR knockouts : Compare activity in wild-type vs. kinase-deficient cells to confirm on-target effects .
What protocols ensure compound stability during long-term storage?
Q. Basic
- Storage conditions : -20°C in amber vials under argon to prevent oxidation. Lyophilized powders remain stable for >2 years .
- Degradation monitoring : Quarterly HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) to detect hydrolysis byproducts .
How can synthetic scalability be improved without compromising purity?
Q. Advanced
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., dimerization) and scales to >10 g/batch .
- Catalyst optimization : Replace Pd(OAc)₂ with PEPPSI-IPr for Suzuki couplings (yield increase from 70% to 92%) .
- Green chemistry : Use ethanol/water mixtures instead of DMF to reduce environmental impact .
What translational models evaluate in vivo efficacy and toxicity?
Q. Advanced
- Xenograft models : Administer 50 mg/kg (oral) daily in BALB/c mice with HT-29 tumors; monitor tumor volume vs. vehicle controls .
- PK/PD studies : Measure plasma half-life (t½ ≈ 4h) and liver enzyme levels (ALT/AST) to assess hepatotoxicity .
- Metabolite profiling : UPLC-QTOF identifies major metabolites (e.g., N-deethylated derivatives) for toxicity screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
